molecular formula C6H10N2O2 B13567291 O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine

O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine

Cat. No.: B13567291
M. Wt: 142.16 g/mol
InChI Key: LRAAGTPHMNJDIF-UHFFFAOYSA-N
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Description

O-((3,5-Dimethylisoxazol-4-yl)methyl)hydroxylamine (CAS 60148-40-5) is a chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C6H10N2O2 and a molecular weight of 142.16 g/mol, this compound features a reactive hydroxylamine group linked to a 3,5-dimethylisoxazole scaffold via a methylene bridge . The 3,5-dimethylisoxazole moiety is a privileged structure in pharmacology, known to be present in a wide range of biologically active compounds and clinical drugs . This core structure is frequently explored in the development of novel therapeutic agents due to its relevance in various disease areas. The primary research application of this compound is as a versatile synthetic intermediate. Its molecular architecture allows it to be used in the synthesis of more complex molecules, particularly for the incorporation of the isoxazole ring into potential pharmacophores. The hydroxylamine functional group can serve as a key reactant for constructing diverse heterocyclic systems or for functionalizing existing molecular frameworks. Research into isoxazole derivatives has shown they possess a broad spectrum of biological activities, including anti-bacterial, anti-viral, anti-tumor, and anti-inflammatory properties, making this compound a valuable starting point for projects in these fields . Furthermore, related isoxazole derivatives have been utilized in the synthesis of compounds studied for their potential to kinetically stabilize protein tetramers, an approach relevant for treating conditions like transthyretin amyloidosis . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (SDS) before use.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

O-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H10N2O2/c1-4-6(3-9-7)5(2)10-8-4/h3,7H2,1-2H3

InChI Key

LRAAGTPHMNJDIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CON

Origin of Product

United States

Preparation Methods

Classical Cycloaddition and Functionalization Approach

One traditional approach to synthesize isoxazole derivatives involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or other dipolarophiles. For example, nitrile oxides can be generated in situ from hydroxylamine derivatives or N-hydroxybenzimidoyl chlorides, which then undergo cycloaddition with alkynes to form the isoxazole ring system. The resulting isoxazole intermediates can be further functionalized to introduce hydroxylamine groups.

  • In a representative synthesis, hydroxylamine hydrochloride reacts with appropriate precursors under reflux conditions in ethanol, followed by purification via silica-gel chromatography to isolate hydroxylamine-functionalized isoxazoles with moderate yields (~58.5%).

  • Solid-phase synthesis methods have also been employed, where resin-supported alkynes react with nitrile oxides to afford resin-bound isoxazoles, which upon cleavage yield the target hydroxylamine derivatives.

Microwave-Assisted and Metal-Free Synthetic Routes

Recent advances have introduced microwave-assisted synthesis as a rapid and efficient method to construct isoxazole rings and their hydroxylamine derivatives.

  • Microwave irradiation at moderate temperatures (80–90 °C) in polar solvents such as DMF or ethanol facilitates the cycloaddition and functionalization steps, reducing reaction times significantly (e.g., 20–30 minutes) and improving yields (50–70%).

  • Metal-free protocols have been developed to avoid the use of transition metal catalysts, employing bases like potassium carbonate and crown ethers to promote cycloaddition reactions under microwave conditions, which is advantageous for green chemistry considerations.

  • A typical procedure involves reacting azides, diketene, and propargyl amine in sealed tubes under microwave heating to form isoxazole intermediates, which are then converted to hydroxylamine derivatives by reaction with hydroxylamine hydrochloride under microwave irradiation.

Specific Example for O-((3,5-Dimethylisoxazol-4-yl)methyl)hydroxylamine

While direct literature on the exact compound is limited, analogous preparation methods suggest the following synthetic outline:

Step Reagents and Conditions Description Yield (%)
1 Synthesis of 3,5-dimethylisoxazole core via 1,3-dipolar cycloaddition of nitrile oxide with alkyne precursor Formation of isoxazole ring 60–75
2 Functionalization with hydroxylamine hydrochloride in ethanol, reflux for 6 h Introduction of hydroxylamine group 55–60
3 Purification by silica-gel column chromatography with ethyl acetate-petroleum ether gradient Isolation of pure compound -

This method aligns with the preparation of related isoxazole-hydroxylamine compounds described in recent crystallographic and synthetic studies.

  • The preparation of this compound predominantly relies on the effective synthesis of the 3,5-dimethylisoxazole ring via 1,3-dipolar cycloaddition reactions, followed by hydroxylamine functionalization.

  • Microwave-assisted synthesis offers significant advantages in terms of reaction time reduction and yield improvement, making it a preferred method in modern laboratories.

  • Metal-free and green chemistry approaches are increasingly favored to minimize environmental impact and avoid metal contamination in pharmaceutical intermediates.

  • Purification typically involves chromatographic techniques using ethyl acetate and petroleum ether solvent systems to achieve high purity.

  • Yields for the overall synthetic sequence range from moderate to good (50–75%), depending on reaction conditions and purification efficiency.

  • Crystallographic studies confirm the structural integrity of the synthesized compounds, validating the synthetic protocols employed.

Method Type Key Reagents Conditions Advantages Limitations Yield Range (%)
Classical Cycloaddition Nitrile oxides, alkynes, hydroxylamine hydrochloride Reflux in ethanol, 6 h Well-established, reliable Longer reaction times 55–60
Microwave-Assisted Same as above, microwave irradiation at 80–90 °C Rapid, energy-efficient Requires microwave setup 50–70
Solid-Phase Synthesis Resin-supported alkynes, nitrile oxides Cycloaddition on resin, cleavage with HF Facilitates purification Specialized equipment Variable

The synthetic strategies for this compound reflect broader trends in heterocyclic chemistry toward more sustainable, rapid, and high-yielding methodologies. The integration of microwave technology and metal-free catalysis aligns with contemporary demands for green chemistry and pharmaceutical-grade purity. Crystallographic confirmation of products further supports these methods' robustness. Continued research into optimizing these protocols will likely enhance yields and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amines or other heterocycles .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogous Hydroxylamine Derivatives

Substituent Effects on Physicochemical Properties

The substituent attached to the hydroxylamine oxygen critically impacts solubility, stability, and reactivity. Key analogs from the evidence include:

Compound Name Substituent Structure Molecular Weight (M+H)+ Yield (%) Key Features
O-(2,5-Dimethoxybenzyl)hydroxylamine 2,5-Dimethoxybenzyl 184 90 Electron-rich aromatic ring
O-(3,5-Dimethoxybenzyl)hydroxylamine 3,5-Dimethoxybenzyl 184 88 Symmetric substitution pattern
O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydroxylamine Dihydrodioxin-fused benzyl 182 85 Rigid, oxygenated bicyclic system
Target Compound 3,5-Dimethylisoxazol-4-ylmethyl ~168 (estimated)* N/A Heteroaromatic, metabolically stable

*Estimated molecular weight based on formula C₇H₁₁N₂O₂.

Key Differences :

  • Aromatic vs.
  • Methyl vs. Methoxy Groups : The 3,5-dimethyl groups on the isoxazole are less polar than methoxy substituents, likely lowering solubility in polar solvents compared to 4c/4d.
  • Ring Rigidity : The dihydrodioxin system in 4b introduces conformational constraints absent in the isoxazole derivative.
NMR Spectral Characteristics

¹H-NMR shifts for analogous compounds highlight substituent-driven differences:

Compound Aromatic Proton Shifts (δ, ppm) Methyl/Methoxy Shifts (δ, ppm) Key Peaks
4c 6.89 (Ar-H, m), 6.81 (Ar-H, m) 3.71 (OCH₃, s) OCH₂Ar at 4.57 ppm
4d 6.46 (Ar-H, s), 6.39 (Ar-H, s) 3.73 (OCH₃, s) Symmetric aromatic protons
4b 6.81–6.75 (Ar-H, m) 4.21 (OCH₂, s) Dihydrodioxin OCH₂ at 4.21 ppm
Target ~6.1–6.3 (isoxazole C-H)* ~2.1–2.4 (CH₃, s)* OCH₂ likely ~4.5–4.7 ppm

*Inferred from isoxazole chemistry; dimethyl groups typically resonate as singlets near 2.1–2.4 ppm.

Analysis :

  • The absence of methoxy groups in the target eliminates peaks near 3.7 ppm, simplifying its spectrum compared to 4c/4d.
  • Isoxazole protons (C-H) are deshielded relative to benzyl analogs due to the electron-withdrawing nitrogen and oxygen.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for O-((3,5-dimethylisoxazol-4-yl)methyl)hydroxylamine?

  • Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives or reductive amination protocols . For example, hydroxylamine may react with a pre-synthesized (3,5-dimethylisoxazol-4-yl)methyl halide under basic conditions (e.g., NaHCO₃ in ethanol) to form the target compound. Evidence from analogous O-benzylhydroxylamine syntheses suggests using coupling agents like diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate alkylation . Side reactions, such as over-alkylation or oxadiazine formation (observed in related oxadiazine syntheses), can be minimized by controlling stoichiometry and reaction time .

Q. How is the structure of this compound confirmed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. The isoxazole ring protons typically resonate as a singlet in the aromatic region (δ 6.1–6.5 ppm in DMSO-d₆), while the methylene (-CH₂-) group adjacent to the hydroxylamine appears as a singlet around δ 4.5–5.0 ppm. HRMS data should match the molecular formula (C₇H₁₁N₂O₂, exact mass: 155.0821 g/mol). Comparative spectral data from structurally similar O-substituted hydroxylamines (e.g., O-(2-methoxybenzyl)hydroxylamine) support this approach .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer : Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) monitor reaction progress and purity. Stability studies under varying pH, temperature, and humidity conditions (e.g., 25°C/60% RH for 24 hours) can identify degradation pathways. For instance, hydroxylamine derivatives are prone to oxidation; thus, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) may be employed during storage .

Advanced Research Questions

Q. How can competing reaction pathways be controlled during synthesis?

  • Methodological Answer : Competing pathways (e.g., dimerization or over-alkylation) are mitigated by:

  • Optimizing reaction temperature : Lower temperatures (0–25°C) reduce side reactions.
  • Catalyst selection : Palladium catalysts or phase-transfer agents improve regioselectivity.
  • In-situ monitoring : IR spectroscopy can track carbonyl intermediates (e.g., 1710 cm⁻¹ for oxadiazine byproducts), allowing real-time adjustments .

Q. What strategies enable the synthesis of heterocyclic derivatives using this compound?

  • Methodological Answer : The hydroxylamine moiety reacts with α,β-unsaturated nitriles or acrylonitrile to form isoxazolo-pyrimidines or imidazo-isoxazoles . For example, refluxing with acrylonitrile in aqueous pyridine yields fused heterocycles (75–85% yield). Mechanistic studies suggest nucleophilic attack by the hydroxylamine’s NH₂ group on the nitrile’s β-carbon, followed by cyclization .

Q. How can computational modeling guide the design of enzyme inhibitors based on this compound?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding affinity to enzymes like nicotinamide phosphoribosyltransferase (NAMPT). The isoxazole ring’s planarity and methyl groups enhance hydrophobic interactions with enzyme pockets. Molecular dynamics simulations (100 ns trajectories) assess stability of enzyme-ligand complexes, with RMSD values <2 Å indicating robust binding .

Q. What experimental approaches validate the compound’s role in redox reactions?

  • Methodological Answer : Cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) identifies redox potentials. Hydroxylamine derivatives typically show oxidation peaks near +0.5 V (vs. SHE), corresponding to NH₂ → NO conversion. Electron paramagnetic resonance (EPR) detects radical intermediates during redox cycling .

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